
N-(2,4-difluorobenzyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with difluorophenyl, ethyl, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions using 2,4-difluorobenzyl chloride.
Addition of Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at specific positions on the naphthyridine core.
Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-DIFLUOROPHENYL)METHYL]CYCLOPROPANAMINE: Shares the difluorophenyl group but has a different core structure.
N-(2,4-DIFLUOROPHENYL)-2-(3-TRIFLUOROMETHYLPHENOXY)NICOTINAMIDE: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
N-[(2,4-DIFLUOROPHENYL)METHYL]-1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the naphthyridine core
Properties
Molecular Formula |
C19H17F2N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-3-24-10-15(17(25)14-7-4-11(2)23-18(14)24)19(26)22-9-12-5-6-13(20)8-16(12)21/h4-8,10H,3,9H2,1-2H3,(H,22,26) |
InChI Key |
WAFXKZBDXUTHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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